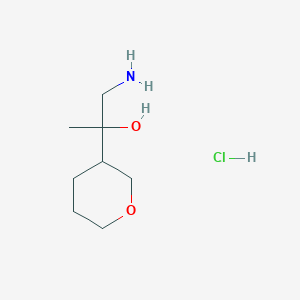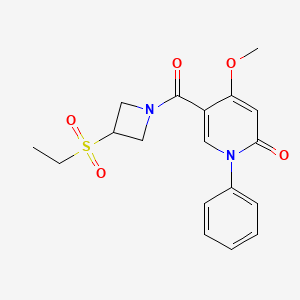
1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 2361644-93-9 . It has a molecular weight of 195.69 and its IUPAC name is 1-amino-2-(tetrahydro-2H-pyran-3-yl)propan-2-ol hydrochloride . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride” is 1S/C8H17NO2.ClH/c1-8(10,6-9)7-3-2-4-11-5-7;/h7,10H,2-6,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Structural Insights
Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which share a similar structural motif with "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", have been reported. These studies utilize X-ray diffraction to reveal the crystal structures and conformational dynamics of such compounds in different environments. The research highlights the hydrogen-bonding patterns and the impact of structural variations on the molecular conformation, which is crucial for designing molecules with desired properties (Nitek et al., 2020).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Research into 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related structures, akin to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", explores their affinity to beta-1 and beta-2 adrenoceptors. This study provides insights into the cardioselectivity of these compounds, which is vital for developing targeted beta-blockers with minimal side effects (Rzeszotarski et al., 1979).
Synthesis and Application in Organic Synthesis
The synthesis and application of 1,2-aminoalcohols, which include motifs similar to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", in organic synthesis have been extensively studied. These compounds are pivotal in the development of new synthetic methodologies, such as the metal-free photosensitized oxyimination of unactivated alkenes. This process showcases the versatility of 1,2-aminoalcohols in creating high-value organic molecules through innovative synthetic routes (Patra et al., 2021).
Corrosion Inhibition
Tertiary amines derived from 1,3-di-amino-propan-2-ol, related to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. This research is significant for industrial applications where corrosion resistance is critical, demonstrating the potential of such compounds in protective coatings (Gao et al., 2007).
Ionic Liquids and Novel Materials
Studies have also focused on the synthesis of protic hydroxylic ionic liquids containing nitrogenous centers with variable basicity, using structures analogous to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride". These ionic liquids exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for various applications in material science and electrochemistry (Shevchenko et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-2-(oxan-3-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(10,6-9)7-3-2-4-11-5-7;/h7,10H,2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKNSCCJQHLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCOC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid](/img/structure/B2707345.png)
![N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2707348.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)


![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)
![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)